

5-Bromo-1H-benzimidazole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-1H-benzimidazole**

Cat. No.: **B1269185**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **5-Bromo-1H-benzimidazole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Bromo-1H-benzimidazole**, a key intermediate in pharmaceutical and chemical research. The document details its structural characteristics, spectral data, synthesis protocols, and reactivity, presenting quantitative data in accessible formats and visualizing key processes.

Core Chemical and Physical Properties

5-Bromo-1H-benzimidazole, with the CAS Number 4887-88-1, is a substituted benzimidazole featuring a bromine atom on the benzene ring.[\[1\]](#)[\[2\]](#) This modification significantly influences its chemical reactivity and potential biological activity.

Structural and Physical Data

The fundamental properties of **5-Bromo-1H-benzimidazole** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ BrN ₂	[1] [3] [4]
Molecular Weight	197.03 g/mol	[1] [2] [3]
IUPAC Name	6-bromo-1H-1,3-benzodiazole	[2] [4]
Appearance	Off-white to orange to brown solid/powder to crystal	[1] [4]
Melting Point	129-134 °C	[1] [4]
Boiling Point	417.4 ± 18.0 °C (Predicted) 118 °C at 3 mmHg	[1] [5]
Density	1.770 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	11.19 ± 0.30 (Predicted)	[1]
Solubility	Soluble in Methanol	[1]
InChI Key	GEDVWGDBMPJNEV- UHFFFAOYSA-N	[1] [4]
SMILES	BrC1=CC=C2N=CNC2=C1	[1] [4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **5-Bromo-1H-benzimidazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Parameter	Data	Reference(s)
Spectrometer	400 MHz	[1] [6]
Solvent	DMSO-d ₆	[1] [6]
Chemical Shifts (δ) and Couplings (J)	δ 12.61 (d, J = 25.6 Hz, 1H), δ 8.26 (s, 1H), δ 7.79 (d, J = 47.2 Hz, 1H), δ 7.55 (dd, J_1 = 7.6 Hz, J_2 = 40 Hz, 1H), δ 7.33 (t, J = 8.8 Hz, 1H)	[1] [6]

Mass Spectrometry (MS)

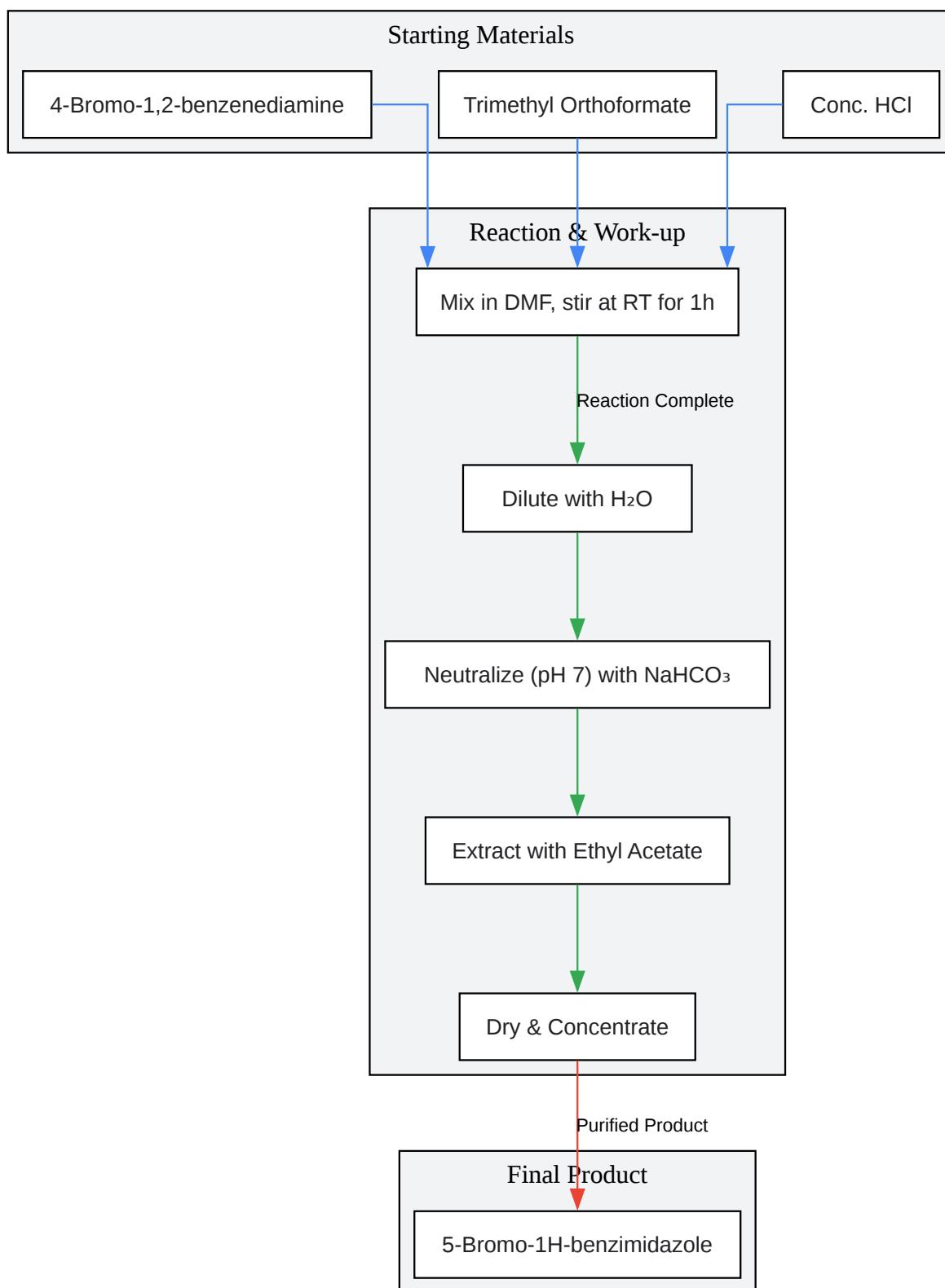
Mass spectrometry data confirms the molecular weight of the compound.

Technique	Resulting Ion (m/z)	Reference(s)
LC-MS	197 [M + H] ⁺	[1] [3] [6]

Infrared (IR) Spectroscopy

The infrared spectrum confirms the presence of key functional groups. While specific peak values are not detailed in the provided results, it is noted that the IR spectrum conforms to the expected structure.[\[4\]](#)

Synthesis and Experimental Protocols


5-Bromo-1H-benzimidazole is typically synthesized via the condensation of a substituted o-phenylenediamine with a one-carbon electrophile.

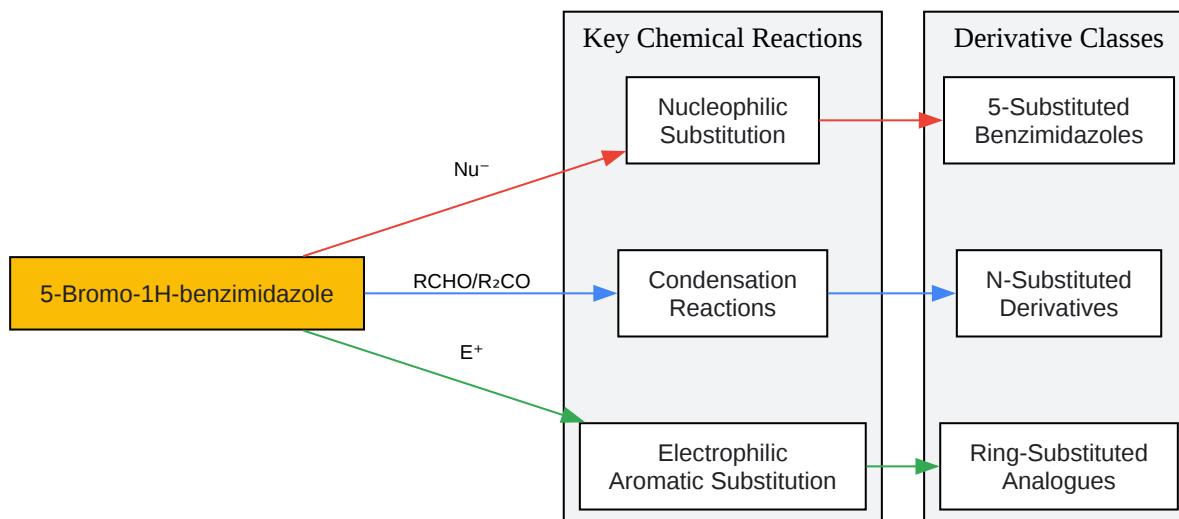
Synthesis from 4-Bromo-1,2-benzenediamine

A common and effective method involves the reaction of 4-bromo-1,2-benzenediamine with trimethyl orthoformate in the presence of an acid catalyst.[\[1\]](#)[\[3\]](#)[\[6\]](#)

Experimental Protocol:

- Reactant Preparation: Dissolve 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in N,N-dimethylformamide (DMF, 22 mL).
- Reagent Addition: Add trimethyl orthoformate (44 mL) to the solution.
- Concentration: Concentrate the mixture under reduced pressure.
- Acid Catalysis: Add concentrated hydrochloric acid (1.5 mL) and stir the reaction mixture at room temperature for 1 hour.
- Work-up:
 - Dilute the mixture with deionized water (200 mL).
 - Adjust the pH to 7 using a saturated aqueous solution of sodium bicarbonate.
 - Extract the product with ethyl acetate (200 mL).
- Purification: Dry the organic layer with anhydrous sodium sulfate and concentrate it under reduced pressure to yield **5-bromo-1H-benzimidazole** as an off-white solid (yield: 3.25 g, 100%).[\[1\]](#)[\[3\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **5-Bromo-1H-benzimidazole**.

Chemical Reactivity and Applications

The benzimidazole core is a prevalent scaffold in medicinal chemistry, and the bromo-substituent on **5-Bromo-1H-benzimidazole** serves as a versatile handle for further chemical modifications.^[7]

Key Reactions

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, enabling the synthesis of a wide range of derivatives.^[7]
- Condensation Reactions: The N-H group of the imidazole ring can react with aldehydes and ketones.^[7]
- Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution, although the existing bromine atom will direct incoming electrophiles.^[7]

[Click to download full resolution via product page](#)

Caption: Reactivity pathways of **5-Bromo-1H-benzimidazole**.

Applications

5-Bromo-1H-benzimidazole is a valuable building block in several scientific fields:

- Medicinal Chemistry: It serves as a precursor for synthesizing compounds with potential antiparasitic and antifungal properties.[7] The benzimidazole core is found in numerous FDA-approved drugs.[7]
- Organic Synthesis: Its reactive nature makes it a crucial intermediate for creating more complex heterocyclic molecules.[7][8]
- Materials Science: It has been explored as a ligand in the development of coordination polymers, which have potential uses in gas storage and separation.[7]
- Biochemical Research: It is used as a tool to study various biochemical and physiological processes, including the effects of enzymes like cytochrome P450 on drug metabolism.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-1H-benzimidazole CAS#: 4887-88-1 [m.chemicalbook.com]
- 2. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 4. 451670250 [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. 5-Bromo-1H-benzimidazole | 4887-88-1 [chemicalbook.com]
- 7. Buy 5-Bromo-1H-benzimidazole | 4887-88-1 [smolecule.com]
- 8. alfa-chemical.com [alfa-chemical.com]

- To cite this document: BenchChem. [5-Bromo-1H-benzimidazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1269185#5-bromo-1h-benzimidazole-chemical-properties\]](https://www.benchchem.com/product/b1269185#5-bromo-1h-benzimidazole-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com